molecular formula C22H21N3O4 B8042840 Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate

Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate

Cat. No.: B8042840
M. Wt: 391.4 g/mol
InChI Key: NLMYMBKDEBMGLW-UHFFFAOYSA-N
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Description

Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate is a complex organic compound that features a benzoyl group, an ethyl ester, and multiple aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-diaminobenzoic acid with 4-aminophenol to form an amide linkage. This intermediate is then reacted with ethyl 4-bromobenzoate under basic conditions to form the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as stannous chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide and various halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine-functionalized compounds .

Scientific Research Applications

Ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s amine groups make it useful for conjugation with biomolecules.

    Industry: It is used in the production of high

Properties

IUPAC Name

ethyl 4-[4-[(3,5-diaminobenzoyl)amino]phenoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c1-2-28-22(27)14-3-7-19(8-4-14)29-20-9-5-18(6-10-20)25-21(26)15-11-16(23)13-17(24)12-15/h3-13H,2,23-24H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMYMBKDEBMGLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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